molecular formula C21H20N4O3S B2936486 (E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 897466-45-4

(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2936486
CAS RN: 897466-45-4
M. Wt: 408.48
InChI Key: ALNGCPLIPLTPOP-SOFGYWHQSA-N
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Description

(E)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

A study explored the synthesis and evaluation of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds. These compounds were characterized by various spectroscopic methods and evaluated for their anti-inflammatory activity both in vitro and in vivo. The study found that some synthesized compounds exhibited significant anti-inflammatory effects, suggesting their potential application in developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Antimicrobial and Antifungal Activity

Research has been conducted on the synthesis and evaluation of new urea and thiourea derivatives of piperazine for their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. Some compounds in this study demonstrated promising antiviral and potent antimicrobial activities, highlighting the potential use of piperazine derivatives in combating infectious diseases (Reddy et al., 2013).

Dual Antidepressant Mechanism

Another study focused on the synthesis of compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene, aiming to obtain new drugs with a dual mechanism of action as antidepressants. These compounds showed significant affinity for the 5-HT(1A) receptor and serotonin reuptake inhibition, suggesting their potential in the treatment of depression (Silanes et al., 2004).

Antileishmanicidal Activity

The leishmanicidal activity of 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles was investigated, revealing strong activities against Leishmania major promastigotes. This suggests the potential application of these compounds in developing new treatments for leishmaniasis (Foroumadi et al., 2005).

Antibacterial Activities

Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed their design, synthesis, and characterization, along with an investigation into their antibacterial activities. The study indicated that certain derivatives exhibited better antibacterial activities, emphasizing the role of piperazine derivatives in developing new antibacterial agents (Qi, 2014).

properties

IUPAC Name

(E)-1-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-5-7-18-19(13-15)29-21(22-18)24-11-9-23(10-12-24)20(26)8-6-16-3-2-4-17(14-16)25(27)28/h2-8,13-14H,9-12H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNGCPLIPLTPOP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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